Pergolide sulfoxide-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H28N2OS |
|---|---|
Molecular Weight |
351.6 g/mol |
IUPAC Name |
(6aR,9R,10aR)-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-6a-methyl-9-(methylsulfinylmethyl)-4,6,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline |
InChI |
InChI=1S/C20H28N2OS/c1-4-8-22-12-14(13-24(3)23)9-17-16-6-5-7-18-19(16)15(11-21-18)10-20(17,22)2/h5-7,11,14,17,21H,4,8-10,12-13H2,1-3H3/t14-,17-,20-,24?/m1/s1/i1D3,4D2,8D2 |
InChI Key |
ZUBVRZCVZRFGTC-KNOKGPEPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C[C@@H](C[C@H]2[C@]1(CC3=CNC4=CC=CC2=C34)C)CS(=O)C |
Canonical SMILES |
CCCN1CC(CC2C1(CC3=CNC4=CC=CC2=C34)C)CS(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Deuterated Pergolide Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated Pergolide (B1684310) sulfoxide (B87167), a molecule of significant interest for its potential applications in pharmacokinetic and metabolic studies. Pergolide, an ergoline-based dopamine (B1211576) receptor agonist, and its active metabolite, Pergolide sulfoxide, are potent therapeutic agents. The introduction of deuterium (B1214612) at specific molecular positions can offer valuable insights into their metabolic pathways and enhance their pharmacokinetic profiles.
This document details the synthetic pathways for Pergolide, its subsequent oxidation to Pergolide sulfoxide, and a proposed method for the introduction of a deuterium label onto the N-propyl group. It includes detailed experimental protocols, structured data tables for easy comparison of key parameters, and visualizations of the synthetic workflow and relevant signaling pathways.
Synthetic Pathways
The synthesis of deuterated Pergolide sulfoxide can be conceptualized as a three-stage process:
-
Synthesis of the Pergolide backbone: This is typically achieved starting from 9,10-dihydrolysergic acid.
-
Introduction of the deuterated N-propyl group: This step involves the N-alkylation of a demethylated precursor with a deuterated propyl halide.
-
Oxidation of the thioether to a sulfoxide: The final step involves the selective oxidation of the methylthio group.
Experimental Workflow
The overall workflow for the synthesis of deuterated Pergolide sulfoxide is depicted below.
Caption: Synthetic workflow for deuterated Pergolide sulfoxide.
Experimental Protocols
This section provides detailed methodologies for the key transformations in the synthesis of deuterated Pergolide sulfoxide.
Synthesis of Pergolide from 9,10-Dihydrolysergic Acid
This procedure is adapted from established industrial synthesis routes.
-
Step 1: Formation of D-6-methyl-6-n-propyl-8B-propyloxycarbonyl-6-ergolinium iodide.
-
In a round-bottom flask under a nitrogen atmosphere, suspend 9,10-dihydrolysergic acid (1 equivalent) in N-methylpyrrolidone.
-
Add sodium bicarbonate (3 equivalents) and n-propyl iodide (5.2 equivalents).
-
Heat the mixture to 80°C for approximately 10 hours, monitoring the reaction by HPLC until the starting material is consumed.[1]
-
-
Step 2: Reduction to D-6-methyl-6-n-propyl-8β-hydroxymethyl-6-ergolinium iodide.
-
Cool the reaction mixture and add a reducing agent such as sodium borohydride (B1222165) in the presence of alkaline-earth ions (e.g., calcium or magnesium).
-
Maintain the reaction at 40-50°C until the conversion is complete.
-
-
Step 3: Demethylation to D-6-n-propyl-8β-hydroxymethylergoline.
-
This step can be achieved through various demethylation procedures known for ergoline (B1233604) alkaloids.
-
-
Step 4: Mesylation and Thiolation to Pergolide.
-
React the resulting D-6-n-propyl-8β-hydroxymethylergoline with methanesulfonyl chloride to form the mesylate.
-
Subsequent reaction with sodium thiomethoxide yields Pergolide. The crude product can be purified by crystallization.[1]
-
Proposed Synthesis of Deuterated (d7) Pergolide
This proposed synthesis adapts the known synthesis of Pergolide by introducing a deuterated alkylating agent.
-
Step 1: N-propylation of a suitable ergoline precursor.
-
Start with a demethylated Pergolide precursor, such as D-6-H-8β-methylmercaptomethylergoline (Norpergolide).
-
In an appropriate solvent, react the precursor with propyl-d7-iodide in the presence of a base to facilitate N-alkylation.
-
-
Step 2: Purification.
-
The resulting deuterated Pergolide can be purified using standard chromatographic techniques.
-
Proposed Synthesis of Deuterated Pergolide Sulfoxide
This protocol is based on general methods for the selective oxidation of thioethers.
-
Step 1: Oxidation of Deuterated Pergolide.
-
Dissolve deuterated Pergolide (1 equivalent) in a suitable solvent such as ethanol.
-
At a controlled temperature (e.g., 30°C), slowly add a solution of 30% hydrogen peroxide (1.1 equivalents). A catalyst, such as a phosphomolybdate hybrid, can be used to improve selectivity and reaction rate.
-
Monitor the reaction by TLC.
-
-
Step 2: Work-up and Purification.
-
Upon completion, the catalyst can be removed by filtration.
-
The product can be isolated by extraction and purified by chromatography or crystallization to yield deuterated Pergolide sulfoxide.
-
Data Presentation
The following tables summarize the key chemical and physical properties of the compounds involved in the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Pergolide | C₁₉H₂₆N₂S | 314.49 | 66104-22-1 |
| Pergolide Mesylate | C₂₀H₃₀N₂O₃S₂ | 410.60 | 66104-23-2 |
| Pergolide Sulfoxide | C₁₉H₂₆N₂OS | 330.49 | 72822-01-6 |
| Pergolide-d7 Mesylate | C₂₀H₂₃D₇N₂O₃S₂ | 417.64 | Not Available |
Table 1: Physicochemical Properties of Pergolide and its Derivatives.
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Synthesis of Pergolide | 9,10-Dihydrolysergic Acid | Pergolide Mesylate | ~74% (overall)[1][2][3] |
| Deuteration (Proposed) | Norpergolide | Deuterated Pergolide | 80-95% (estimated) |
| Oxidation (Proposed) | Deuterated Pergolide | Deuterated Pergolide Sulfoxide | >90% (estimated) |
Table 2: Expected Yields for the Synthetic Steps.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Mass Spectrum (m/z) |
| Pergolide | Characteristic ergoline and N-propyl signals | Characteristic ergoline and N-propyl signals | [M+H]⁺ at 315.18 |
| Pergolide Sulfoxide | Signals will show shifts due to the sulfoxide group | Signals will show shifts due to the sulfoxide group | [M+H]⁺ at 331.18 |
| Deuterated Pergolide Sulfoxide | Absence of signals for the N-propyl protons | Characteristic shifts for deuterated carbons | [M+H]⁺ at 338.22 |
Table 3: Spectroscopic Data for Pergolide and its Sulfoxide Derivative (Predicted for Deuterated Analog).
Signaling Pathways
Pergolide and its metabolite, Pergolide sulfoxide, are potent agonists at both dopamine D1 and D2 receptors. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission.
Dopamine D1 Receptor Signaling
Activation of D1 receptors, which are coupled to Gs proteins, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.
Caption: Dopamine D1 receptor signaling pathway.
Dopamine D2 Receptor Signaling
Activation of D2 receptors, which are coupled to Gi proteins, inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This leads to reduced PKA activity and modulation of ion channel activity, typically resulting in an inhibitory effect on neuronal function.
Caption: Dopamine D2 receptor signaling pathway.
This guide provides a foundational understanding for the synthesis and study of deuterated Pergolide sulfoxide. The proposed synthetic routes offer a starting point for researchers to produce this valuable molecule for further investigation into its pharmacological properties.
References
An In-depth Technical Guide to the Isotopic Purity of Pergolide Sulfoxide-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the isotopic purity of Pergolide sulfoxide-d7. As a deuterated analog of the primary metabolite of Pergolide, this stable isotope-labeled compound is a critical internal standard for quantitative bioanalytical studies, enabling precise and accurate pharmacokinetic and metabolic profiling of Pergolide. This document outlines representative quantitative data, detailed experimental protocols for determining isotopic purity, and the metabolic context of Pergolide sulfoxide (B87167).
Data Presentation: Isotopic Purity of this compound
The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative mass spectrometry-based assays. The following table summarizes representative quantitative data for a high-quality batch of this compound. Please note: As specific batch data is proprietary and not publicly available, this table represents illustrative data based on typical specifications for such a standard.
| Parameter | Value | Method of Analysis |
| Chemical Purity (by HPLC) | >99.5% | High-Performance Liquid Chromatography |
| Isotopic Enrichment | ≥98% | Mass Spectrometry |
| Isotopic Distribution | Mass Spectrometry | |
| d7 | 99.1% | |
| d6 | 0.8% | |
| d5 | 0.1% | |
| d4 | <0.01% | |
| d3 | <0.01% | |
| d2 | <0.01% | |
| d1 | <0.01% | |
| d0 (unlabeled) | <0.01% | |
| Deuterium (B1214612) Incorporation | >99% at specified d7 positions | Nuclear Magnetic Resonance (NMR) |
Experimental Protocols
The determination of isotopic purity and the confirmation of deuterium labeling locations are typically achieved through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Isotopic Enrichment and Distribution by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the percentage of the deuterated species (d7) relative to all other isotopic variants and to quantify the distribution of these variants.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration appropriate for the mass spectrometer, typically in the low µg/mL to ng/mL range.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source is used.
-
Data Acquisition:
-
The instrument is operated in positive ion mode.
-
A full scan mass spectrum is acquired over a mass range that includes the molecular ions of this compound and its potential isotopologues.
-
The high resolution of the instrument is crucial to separate the isotopic peaks from potential isobaric interferences.
-
-
Data Analysis:
-
The mass spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion of this compound and the peaks of its isotopologues (d0 to d6).
-
The area of each isotopic peak is integrated.
-
The relative abundance of each isotopologue is calculated as a percentage of the total area of all isotopic peaks.
-
The isotopic enrichment is reported as the percentage of the d7 species.
-
Confirmation of Deuterium Incorporation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the positions of deuterium labeling and to provide a semi-quantitative assessment of the degree of deuteration at these sites.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) at a concentration sufficient for NMR analysis (typically 1-5 mg/mL).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
A standard ¹H NMR spectrum is acquired.
-
For more detailed analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) may also be performed.
-
-
Data Analysis:
-
The ¹H NMR spectrum of this compound is compared to the spectrum of an unlabeled Pergolide sulfoxide standard.
-
The absence or significant reduction of signals in the ¹H spectrum of the deuterated compound at specific chemical shifts indicates the sites of deuterium incorporation.
-
The integration of the remaining proton signals can be used to estimate the percentage of deuterium incorporation at the labeled positions.
-
Visualizations
Metabolic Pathway of Pergolide to Pergolide Sulfoxide
The following diagram illustrates the metabolic conversion of Pergolide to its major metabolite, Pergolide sulfoxide. This biotransformation is a key consideration in pharmacokinetic studies where this compound is used as an internal standard.
Caption: Metabolic conversion of Pergolide.
Experimental Workflow for Isotopic Purity Determination
This workflow outlines the sequential steps involved in the comprehensive analysis of the isotopic purity of this compound.
Caption: Isotopic purity determination workflow.
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Pergolide using Pergolide Sulfoxide-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pergolide (B1684310) is a potent dopamine (B1211576) receptor agonist used in the management of Parkinson's disease in humans and pituitary pars intermedia dysfunction (PPID) in horses. Accurate quantification of Pergolide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed protocol for the quantitative analysis of Pergolide in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Pergolide sulfoxide-d7 as an internal standard. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is critical for correcting matrix effects and variability during sample preparation and analysis, ensuring high accuracy and precision.
Principle of the Method
This method employs a simple and rapid protein precipitation technique for sample preparation, followed by UPLC-MS/MS analysis. Pergolide and its deuterated internal standard, this compound, are separated from plasma components using reversed-phase chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of Pergolide to that of the internal standard.
Quantitative Data Summary
The following tables summarize the quantitative performance parameters of the UPLC-MS/MS method for Pergolide analysis. The data is compiled from published literature and represents typical method performance.[1]
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Calibration Curve Range | 0.01 - 10 ng/mL |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.006 ng/mL[1] |
| Method Detection Limit (MDL) | 0.002 ng/mL[1] |
Table 2: Accuracy and Precision
| Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 0.014 (Near LLOQ) | -7.3[1] | < 10 (n=5)[1] |
| Low QC (e.g., 0.03 ng/mL) | Representative: ± 15 | Representative: < 15 |
| Medium QC (e.g., 0.5 ng/mL) | Representative: ± 15 | Representative: < 15 |
| High QC (e.g., 8 ng/mL) | Representative: ± 15 | Representative: < 15 |
Experimental Protocols
Materials and Reagents
-
Pergolide reference standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free plasma for calibration standards and quality controls
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
Stock and Working Solutions Preparation
-
Pergolide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Pergolide in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Pergolide stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
To 100 µL of plasma in each tube, add 10 µL of the appropriate Pergolide working solution (or blank solution for the blank sample).
-
Add 200 µL of the internal standard working solution in acetonitrile to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
UPLC Parameters (Representative Example)
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
Mass Spectrometry Parameters (Representative Example)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Pergolide | 315.2 | 208.1 | 0.05 | 30 | 25 |
| (Qualifier) | 315.2 | 154.1 | 0.05 | 30 | 35 |
| This compound (IS) | 338.2 | 215.1 | 0.05 | 35 | 28 |
| (Qualifier) | 338.2 | 161.1 | 0.05 | 35 | 38 |
Data Analysis and Quantification
The concentration of Pergolide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a weighting factor of 1/x² is typically used for the calibration curve.
Visualizations
Caption: Experimental workflow for the quantitative analysis of Pergolide.
Caption: Simplified signaling pathway of Pergolide as a D2 receptor agonist.
References
Application Notes and Protocols for Pergolide Sulfoxide-d7 as an Internal Standard in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the use of Pergolide (B1684310) sulfoxide-d7 as an internal standard (IS) in the quantitative analysis of Pergolide in biological matrices, such as plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Pergolide is a dopamine (B1211576) receptor agonist used in the management of Parkinson's disease and hyperprolactinemia.[1] Accurate quantification of Pergolide is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard like Pergolide sulfoxide-d7 is best practice to ensure the accuracy and precision of bioanalytical methods by compensating for variability in sample preparation, chromatography, and mass spectrometric ionization.[2][3][4]
Mechanism of Action of Pergolide
Pergolide primarily exerts its therapeutic effects by acting as a potent agonist at dopamine D1 and D2 receptors in the brain.[5] In conditions like Parkinson's disease, where there is a deficiency of dopamine, Pergolide mimics the action of endogenous dopamine, thereby improving motor function.[1] It also has agonist activity at various serotonin (B10506) receptors, which may contribute to some of its side effects.[6] The signaling pathway is initiated by the binding of Pergolide to the G-protein coupled dopamine receptors, leading to downstream cellular responses.
Experimental Protocols
This section outlines a representative protocol for the quantification of Pergolide in plasma using this compound as an internal standard. This protocol is based on established methods for small molecule bioanalysis using LC-MS/MS.[7][8]
Materials and Reagents
-
Pergolide analytical standard
-
This compound (Internal Standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
Formic acid
-
Ultrapure water
-
Control (drug-free) plasma
Preparation of Stock and Working Solutions
-
Pergolide Stock Solution (1 mg/mL): Accurately weigh and dissolve Pergolide in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Pergolide Working Solutions: Serially dilute the Pergolide stock solution with 50:50 (v/v) methanol:water to prepare a series of working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking control plasma with the appropriate Pergolide working solutions to achieve a concentration range of 0.01 to 10 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Internal Standard Working Solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following are representative LC-MS/MS parameters. Actual parameters should be optimized for the specific instrument used.
| Parameter | Suggested Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pergolide | 315.2 | 208.1 | 25 |
| This compound | 339.2 | 215.1 | 28 |
Note: The exact m/z values for this compound may vary depending on the position of the sulfoxide (B87167) and deuterium (B1214612) labels. These values should be confirmed by direct infusion of the internal standard.
Data Analysis and Quantitative Data Summary
The concentration of Pergolide in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.
Calibration Curve
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 0.01 | 5,234 | 1,543,287 | 0.0034 |
| 0.05 | 26,170 | 1,551,982 | 0.0169 |
| 0.1 | 51,890 | 1,539,876 | 0.0337 |
| 0.5 | 258,990 | 1,548,765 | 0.1672 |
| 1 | 521,340 | 1,550,123 | 0.3363 |
| 5 | 2,605,430 | 1,545,678 | 1.6856 |
| 10 | 5,198,760 | 1,547,987 | 3.3584 |
Linear Regression: y = 0.335x + 0.001; R² = 0.999
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[5][9][10]
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.99 | 0.999 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10; Accuracy and precision within ±20% | 0.01 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 6.8% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | 3.1% to 8.5% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 7.2% |
| Recovery | Consistent and reproducible | > 85% |
| Stability | Analyte stable under various storage and handling conditions (e.g., freeze-thaw) | Stable |
Conclusion
The protocol described provides a robust and reliable method for the quantification of Pergolide in plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and other sources of variability, thereby ensuring high-quality data for pharmacokinetic and other drug development studies. The provided method parameters and validation data serve as a strong starting point for the implementation of this assay in a research or regulated laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. fda.gov [fda.gov]
- 6. reddit.com [reddit.com]
- 7. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications. | Sigma-Aldrich [sigmaaldrich.com]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
Application Notes and Protocols for the Quantitative Analysis of Pergolide using Pergolide sulfoxide-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pergolide (B1684310) is a synthetic ergot derivative and a potent dopamine (B1211576) D2 receptor agonist used in the treatment of pituitary pars intermedia dysfunction (PPID), also known as Equine Cushing's Disease.[1][2][3] Accurate quantification of pergolide in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of pergolide in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Pergolide sulfoxide-d7 as an internal standard.
Analyte and Internal Standard Information
| Compound | Chemical Formula | Exact Mass |
| Pergolide | C19H26N2S | 314.18 |
| This compound | C19H19D7N2OS | 337.23 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
A sensitive and robust LC-MS/MS method is essential for the reliable quantification of pergolide at low concentrations typically found in plasma samples.[1][3]
Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | BetaBasic-18, 5 µm[4] or equivalent C18 column |
| Mobile Phase | Methanol (B129727)/Water/Formic Acid (98:2:0.1)[4] |
| Flow Rate | 0.8 mL/min[4] |
| Injection Volume | 5 µL[4] |
| Column Temperature | Ambient |
| Run Time | 4 minutes |
Mass Spectrometry Parameters
The following parameters are provided as a starting point and may require optimization based on the specific instrument used. Atmospheric pressure chemical ionization (APCI) has been shown to be an effective ionization technique for pergolide.[4]
| Parameter | Pergolide | This compound (Internal Standard) |
| Ionization Mode | Positive Ion | Positive Ion |
| Parent Ion (m/z) | 315[4] | 338 |
| Product Ion (m/z) | 208[4] | To be determined (likely 208 or 215) |
| Collision Energy (eV) | 25[4] | To be optimized (start with 25 eV) |
| APCI Vaporizer Temp. | 420°C[4] | 420°C[4] |
| Capillary Temp. | 250°C[4] | 250°C[4] |
| Sheath Gas Pressure | 65 arbitrary units[4] | 65 arbitrary units[4] |
Note on Internal Standard: The exact product ion for this compound will depend on the location of the deuterium (B1214612) labels. It is recommended to perform a product ion scan of the deuterated standard to determine the most abundant and stable fragment ion for use in Selected Reaction Monitoring (SRM).
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for preparing plasma samples for LC-MS/MS analysis.[3]
Materials:
-
Plasma samples
-
Methanol, ice-cold
-
This compound internal standard spiking solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard spiking solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
For cleaner extracts and potentially lower limits of quantification, solid-phase extraction can be employed.[1][2]
Materials:
-
Plasma samples
-
SPE cartridges (e.g., C18)
-
Methanol (for conditioning and elution)
-
Water (for equilibration)
-
This compound internal standard spiking solution
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Protocol:
-
Spike 1 mL of plasma with the internal standard.
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial and inject into the LC-MS/MS system.
Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of the analyte (Pergolide) to the internal standard (this compound). A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of Pergolide and a constant concentration of the internal standard.
Visualizations
References
- 1. The analysis of pergolide residues in horse plasma by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
Application Note: A Validated Bioanalytical Method for the Quantification of a Pergolide Metabolite using Pergolide sulfoxide-d7 as an Internal Standard
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of Pergolide (B1684310).
Introduction:
Pergolide is a potent dopamine (B1211576) receptor agonist used in the management of Parkinson's disease and hyperprolactinemia. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and toxicological assessments. Pergolide sulfoxide (B87167) is a known metabolite of Pergolide. This application note describes a robust and sensitive bioanalytical method for the quantification of Pergolide sulfoxide in plasma samples using its stable isotope-labeled analog, Pergolide sulfoxide-d7, as an internal standard (IS). The use of a deuterated internal standard is critical for correcting potential matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.[1][2]
The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique widely employed in bioanalysis.[3][4][5][6][7] The protocol outlined below is consistent with the principles of bioanalytical method validation as described in the FDA guidance documents.[8][9][10][11][12]
Experimental Protocols
Materials and Reagents
-
Analytes: Pergolide sulfoxide, this compound
-
Biological Matrix: Human plasma (or other relevant species)
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Control plasma (drug-free)
-
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pergolide sulfoxide and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Pergolide sulfoxide stock solution in 50% methanol/water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50% methanol/water.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting the analyte from the plasma matrix.[5][7]
-
Label polypropylene (B1209903) tubes for each sample, standard, and quality control (QC).
-
Pipette 100 µL of plasma sample, calibration standard, or QC into the respective tubes.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 0.5 5 2.5 95 3.0 95 3.1 5 | 4.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Pergolide sulfoxide 331.1 254.1 | this compound | 338.1 | 261.1 |
Data Presentation
The following tables summarize the expected quantitative performance of the bioanalytical method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Linearity | Excellent |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | < 15 | ± 15% | < 15 | ± 15% |
| Low QC | 0.3 | < 10 | ± 10% | < 10 | ± 10% |
| Mid QC | 10 | < 10 | ± 10% | < 10 | ± 10% |
| High QC | 80 | < 10 | ± 10% | < 10 | ± 10% |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Bioanalytical workflow from sample preparation to data analysis.
Signaling Pathway (Illustrative Example)
While Pergolide sulfoxide is a metabolite, the parent compound, Pergolide, acts on dopamine receptors. The following diagram illustrates the general signaling pathway of a dopamine D2 receptor agonist.
Caption: Simplified signaling pathway for a dopamine D2 receptor agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The analysis of pergolide residues in horse plasma by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. madbarn.com [madbarn.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. centerforbiosimilars.com [centerforbiosimilars.com]
- 11. fda.gov [fda.gov]
- 12. hhs.gov [hhs.gov]
Application Notes and Protocols for Pergolide Sulfoxide-d7 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Pergolide (B1684310) sulfoxide-d7 as an internal standard in pharmacokinetic (PK) studies of pergolide. The protocols detailed below are based on established bioanalytical methods for pergolide and its metabolites, incorporating best practices for the use of deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Introduction
Pergolide is a potent dopamine (B1211576) receptor agonist primarily acting on D1 and D2 receptors.[1][2] It is used in the management of Parkinson's disease in humans and pituitary pars intermedia dysfunction (PPID) in horses.[1][3] Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of pergolide. Pergolide is extensively metabolized, with pergolide sulfoxide (B87167) being one of its major metabolites.
The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative bioanalysis using LC-MS/MS. A deuterated IS, such as Pergolide sulfoxide-d7, is chemically almost identical to the analyte of interest (pergolide sulfoxide), ensuring similar behavior during sample preparation and analysis. This minimizes variability and enhances the accuracy and precision of the quantification.
Analyte and Internal Standard Information
| Compound | Chemical Formula | Molecular Weight |
| Pergolide Sulfoxide | C₁₉H₂₆N₂OS | 330.49 g/mol |
| This compound | C₁₉H₁₉D₇N₂OS | 337.53 g/mol |
Recommended Concentration for Pharmacokinetic Studies
Due to the lack of specific published data on the concentration of this compound as an internal standard, the following recommendations are based on typical concentrations used for deuterated internal standards in similar bioanalytical assays, including that of the parent drug, pergolide-d7. The optimal concentration should be determined during method development and validation.
A common approach is to use a concentration of the internal standard that is in the mid-range of the calibration curve for the analyte. For the analysis of pergolide, a working solution of its deuterated internal standard has been used at 30 ng/mL. A similar concentration range is a reasonable starting point for this compound.
Table 1: Recommended Starting Concentrations for this compound Internal Standard
| Stock Solution Concentration | Working Solution Concentration | Volume to Add to Sample | Final Concentration in Sample |
| 1 mg/mL in Methanol (B129727) | 1 µg/mL in Methanol/Water (50:50) | 10 µL | 10 ng/mL (in a 1 mL sample) |
| 1 mg/mL in Methanol | 300 ng/mL in Methanol/Water (50:50) | 10 µL | 3 ng/mL (in a 1 mL sample) |
| 1 mg/mL in Methanol | 100 ng/mL in Methanol/Water (50:50) | 10 µL | 1 ng/mL (in a 1 mL sample) |
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a rapid and straightforward method suitable for high-throughput analysis.
Materials:
-
Biological matrix (e.g., plasma, serum)
-
This compound working solution
-
Acetonitrile (ACN), ice-cold, containing 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold ACN with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract compared to protein precipitation, which can improve assay sensitivity and reduce matrix effects.[4][5]
Materials:
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Methanol (for conditioning and elution)
-
Water (for equilibration)
-
Sample pre-treatment solution (e.g., 4% phosphoric acid)
Protocol:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat the plasma sample (1 mL) by adding the internal standard and diluting with 1 mL of 4% phosphoric acid.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of a methanol/water mixture (e.g., 40:60 v/v).
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are suggested starting parameters for the development of an LC-MS/MS method for the quantification of pergolide sulfoxide using this compound as an internal standard. Optimization will be required for specific instrumentation.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| Liquid Chromatography | |
| HPLC System | UPLC or HPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions (Analyte) | Pergolide Sulfoxide: To be determined empirically (e.g., m/z 331.2 -> 215.1) |
| MRM Transitions (IS) | This compound: To be determined empirically (e.g., m/z 338.2 -> 222.1) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Method Validation
A bioanalytical method using this compound as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Precision | The closeness of agreement among a series of measurements. | Within-run and between-run precision should be ≤15% CV (≤20% at LLOQ) |
| Accuracy | The closeness of the mean test results to the true value. | Within-run and between-run accuracy should be within ±15% of the nominal value (±20% at LLOQ) |
| Recovery | The extraction efficiency of an analytical process. | Consistent and reproducible across the concentration range |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The coefficient of variation of the matrix factor should be ≤15% |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte stability should be demonstrated under various storage and handling conditions |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; precision ≤20% CV; accuracy within ±20% |
Visualizations
Caption: Pergolide's signaling pathway as a D1 and D2 dopamine receptor agonist.
Caption: Experimental workflow for a pharmacokinetic study using this compound.
References
- 1. What is the mechanism of Pergolide Mesylate? [synapse.patsnap.com]
- 2. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of dopamine D1/D2 receptor agonists on detrusor hyperreflexia in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analysis of pergolide residues in horse plasma by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
Troubleshooting & Optimization
Pergolide sulfoxide-d7 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Pergolide (B1684310) Sulfoxide-d7. As a deuterated internal standard, its integrity is paramount for accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Pergolide Sulfoxide-d7?
A: While specific stability data for this compound in various solutions is not extensively published, the general recommendation from suppliers is to store the compound as received, typically at -20°C, protected from light. For solutions, it is crucial to refer to the Certificate of Analysis (CoA) provided by the manufacturer for lot-specific storage instructions and stability information.
Q2: What solvent should I use to prepare stock solutions of this compound?
A: Methanol (B129727) is a commonly used solvent for preparing stock solutions of deuterated internal standards. However, the choice of solvent can be critical. It is advisable to avoid acidic or basic solutions, as they may catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent, compromising the isotopic purity of the standard.[1] Always consult the manufacturer's data sheet for recommended solvents.
Q3: How stable is this compound in aqueous solutions?
A: There is limited direct data on the stability of this compound in aqueous solutions. However, studies on its parent compound, pergolide mesylate, indicate significant instability in aqueous vehicles.[2][3] Pergolide degrades in the presence of light and at elevated temperatures, with pergolide sulfoxide (B87167) being one of its primary degradation products.[2] Therefore, it is prudent to assume that this compound solutions may also be sensitive to light and temperature. For short-term use, solutions should be kept refrigerated (2-8°C) and protected from light.[2][3] For long-term storage, aliquoting and freezing at -20°C or below is recommended.
Q4: Can I use this compound that has changed color?
A: No. A change in the color of a solution containing pergolide or its derivatives is an indication of degradation.[2][3] Such solutions should be discarded as they may lead to inaccurate and unreliable experimental results.
Q5: How can I ensure the long-term stability of my this compound stock solution?
A: To ensure long-term stability, it is best practice to:
-
Store the stock solution at -20°C or -80°C.
-
Protect the solution from light by using amber vials or storing it in the dark.
-
To prevent oxidation, consider storing the solution under an inert atmosphere, such as nitrogen or argon.
-
Avoid repeated freeze-thaw cycles by preparing smaller aliquots for daily use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or inconsistent internal standard signal in LC-MS analysis | Degradation of the standard due to improper storage or handling. | 1. Prepare a fresh working solution from your stock solution. 2. If the problem persists, prepare a new stock solution from the neat material. 3. Verify the storage conditions (temperature, light exposure) of both your stock and working solutions. |
| Isotopic exchange (loss of deuterium). | 1. Ensure the solvent used for your solutions is neutral and aprotic if possible. Avoid acidic or basic conditions.[1] 2. Check for potential sources of proton exchange in your sample preparation workflow. | |
| Incompatibility with the mobile phase. | 1. Assess the stability of this compound in your mobile phase composition over the duration of your analytical run. | |
| Appearance of unexpected peaks in the chromatogram | Degradation of the internal standard. | 1. Analyze a fresh sample of the internal standard to confirm its purity. 2. Review the storage and handling procedures of your solutions.[2][3] |
| Contamination of the solvent or glassware. | 1. Use high-purity solvents and thoroughly clean all glassware. | |
| Shift in retention time | Deuterium isotope effect. | A slight shift in retention time between the deuterated standard and the unlabeled analyte can sometimes occur. This is generally acceptable as long as it is consistent.[3] |
| Changes in the chromatographic conditions. | 1. Verify the stability and composition of your mobile phase. 2. Ensure the column is properly equilibrated. |
Data Presentation
Table 1: Stability of Pergolide Mesylate (1 mg/mL) in an Aqueous Vehicle
| Storage Temperature (°C) | Light Exposure | Time to Excessive Degradation |
| 25 | Exposed to light | By day 14 |
| 37 | Protected from light | By day 21 |
| 25 | Protected from light | By day 35 |
| 8 | Protected from light | Stable for over 35 days |
| -20 | Protected from light | Stable for over 35 days |
Data adapted from studies on pergolide mesylate, which indicate that refrigeration and protection from light are crucial for stability in aqueous solutions.[2][3]
Experimental Protocols
Protocol: Preparation of this compound as an Internal Standard for UPLC-MS/MS Analysis
This protocol outlines the steps for preparing this compound as an internal standard for the quantification of pergolide and its metabolites in plasma samples.
1. Materials and Reagents:
-
This compound (neat material)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Purified water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber vials
2. Preparation of Stock Solution (e.g., 100 µg/mL):
-
Allow the container of neat this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a suitable amount (e.g., 1 mg) of this compound.
-
Quantitatively transfer the weighed compound to a volumetric flask (e.g., 10 mL).
-
Dissolve the compound in a small volume of methanol and then dilute to the mark with methanol.
-
Mix thoroughly by inversion.
-
Transfer the stock solution to an amber vial, label it clearly, and store it at -20°C, protected from light.
3. Preparation of Working Solution (e.g., 10 ng/mL):
-
Perform serial dilutions of the stock solution with the appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve the final desired concentration.
-
Prepare the working solution fresh daily or as stability data permits.
-
Store the working solution in an amber vial at 2-8°C during use.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (10 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
Mandatory Visualization
Caption: Pergolide Degradation Pathway
Caption: Sample Analysis Workflow
References
Technical Support Center: Deuterated Internal Standards in Mass Spectrometry
Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical problems associated with deuterated internal standards?
A1: The most frequently encountered issues include:
-
Isotopic Exchange: The unintended swapping of deuterium (B1214612) atoms on the internal standard with hydrogen atoms from the surrounding environment, also known as back-exchange.[1][2]
-
Chromatographic Shift: The deuterated internal standard and the analyte having slightly different retention times due to the deuterium isotope effect.[1][3]
-
Differential Matrix Effects: The analyte and the internal standard experiencing different levels of ion suppression or enhancement from the sample matrix, which can compromise analytical accuracy.[4][5][6]
-
Purity Issues: The presence of unlabeled analyte or other chemical impurities in the deuterated internal standard.[1]
Q2: Why is my deuterated internal standard eluting at a different retention time than my analyte?
A2: This phenomenon is known as the "deuterium isotope effect." The replacement of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's physicochemical properties, such as lipophilicity.[1][7] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[8] While often a minor shift, this can become problematic if the analyte and internal standard elute in a region of varying matrix effects.[8]
Q3: Can a deuterated internal standard completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[6][9] If a chromatographic shift occurs due to the isotope effect, the analyte and internal standard may elute into regions with different degrees of ion suppression or enhancement.[6][9] This is referred to as differential matrix effects and can lead to inaccurate quantification.[4][6] Studies have shown that matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more.[4][8]
Q4: What are the recommended purity levels for deuterated internal standards?
A4: For reliable and reproducible results, high purity is crucial. General recommendations are:
-
Chemical Purity: >99%
-
Isotopic Enrichment: ≥98% It is essential to obtain and review the Certificate of Analysis (CoA) from the supplier, which specifies both the chemical and isotopic purity.[4]
Q5: Which functional groups are most susceptible to isotopic exchange?
A5: The stability of a deuterium label is highly dependent on its position within the molecule. Hydrogens attached to heteroatoms are generally more labile and prone to exchange.[2] The susceptibility to exchange is also heavily influenced by pH.[2]
| Functional Group | Exchangeability | Conditions Favoring Exchange |
| Alcohols (-OH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amines (-NH2, -NHR) | Highly Labile | Neutral, acidic, or basic conditions |
| Carboxylic Acids (-COOH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amides (-CONH-) | Labile | Acid or base-catalyzed |
| α-Hydrogens to Carbonyls | Moderately Labile | Acid or base-catalyzed (via enolization)[2] |
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: This can stem from several factors, including a lack of co-elution, impurities in the standard, or isotopic exchange.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantitative results.
Detailed Steps:
-
Verify Co-elution: Deuterated compounds can elute slightly earlier in reversed-phase chromatography.[1][4] Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. If separation is observed, consider adjusting the chromatographic method, for instance, by using a column with lower resolution to ensure the peaks overlap.[3][4]
-
Confirm Purity: The presence of unlabeled analyte as an impurity in the deuterated standard can contribute to the analyte's signal, leading to an overestimation of its concentration. Always request and review the Certificate of Analysis from your supplier.[4] If purity is suspect, it can be assessed using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[4]
-
Investigate Isotopic Exchange: Deuterium atoms can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[4] This is more likely if the deuterium labels are in chemically labile positions (e.g., on -OH or -NH groups).[4][10] To test for this, incubate the deuterated standard in a blank matrix for a period equivalent to your sample preparation and analysis time, then analyze for any increase in the non-labeled compound.[4]
Issue 2: Unstable Internal Standard Signal
Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?
Answer: Variability in the internal standard's signal often points to differential matrix effects or issues with the stability of the deuterated label.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unstable internal standard signal.
Detailed Steps:
-
Evaluate Differential Matrix Effects: Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement.[4][6] Conduct a post-extraction addition experiment to assess the matrix effect on both the analyte and the internal standard.
-
Assess Label Stability (Back-Exchange): The deuterium label may be unstable in your sample matrix or analytical solutions.[7] Incubate the deuterated internal standard in the sample matrix and mobile phase under the same conditions as your analytical method. Analyze the samples over time to monitor for any decrease in the deuterated standard's signal and a corresponding increase in the unlabeled analyte's signal. If instability is observed, consider adjusting the pH of your solutions or choosing a standard with deuterium labels on more stable positions.[2][10]
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the isotopic enrichment of the deuterated internal standard and identify the presence of unlabeled analyte.
-
Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).
-
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF).
-
Set the instrument to a high-resolution mode (>60,000 FWHM).
-
-
Data Acquisition:
-
Acquire full scan mass spectra of the prepared solution.
-
Ensure sufficient signal intensity for accurate mass measurement and isotopic pattern analysis.
-
-
Data Analysis:
-
Extract the ion chromatograms for the deuterated standard and the potential unlabeled impurity.
-
Compare the theoretical and observed isotopic distribution patterns.
-
Calculate the percentage of the unlabeled analyte by comparing its peak area to the sum of the peak areas of all isotopic variants of the standard.
-
Protocol 2: Evaluation of H/D Back-Exchange
-
Objective: To determine if the deuterium labels on the internal standard are exchanging with protons from the sample matrix or solvent.
-
Sample Preparation:
-
Set A (Control): Prepare a solution of the deuterated internal standard in a clean solvent (e.g., acetonitrile).
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[4]
-
-
Incubation: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[4]
-
Sample Processing: Process the samples using your established extraction procedure.[4]
-
LC-MS/MS Analysis: Analyze the processed samples.
-
Data Analysis: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[4]
Quantitative Data Summary
Table 1: Impact of Internal Standard Purity on Analyte Quantification
| Isotopic Purity of Deuterated IS | Unlabeled Analyte Impurity (%) | Analyte Concentration | Measured Concentration | Accuracy (%) |
| 99.9% | 0.1% | 1 ng/mL | 1.05 ng/mL | 105% |
| 99.0% | 1.0% | 1 ng/mL | 1.50 ng/mL | 150% |
| 98.0% | 2.0% | 1 ng/mL | 2.00 ng/mL | 200% |
| This table presents hypothetical data to illustrate the potential impact of unlabeled analyte impurity in the internal standard on the accuracy of quantification, particularly at the lower limit of quantification. |
Table 2: Influence of Chromatographic Separation on Matrix Effects
| Analyte/IS Pair | Retention Time Difference (s) | Matrix Effect (Analyte) | Matrix Effect (IS) | Difference in Matrix Effect (%) |
| Analyte A / d4-Analyte A | 0.0 | 75% | 74% | 1% |
| Analyte B / d6-Analyte B | 3.0 | 60% | 82% | 22% |
| Analyte C / d3-Analyte C | 6.0 | 45% | 75% | 30% |
| This table summarizes hypothetical data from a matrix effect experiment, demonstrating how a small shift in retention time can lead to significant differences in the matrix effects experienced by the analyte and its deuterated internal standard, potentially leading to inaccurate results.[4][8] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Isotopic exchange issues with Pergolide sulfoxide-d7
Disclaimer: Pergolide sulfoxide-d7 is a highly specialized deuterated compound, and as such, publicly available data regarding its specific isotopic exchange characteristics is limited. This guide has been developed by synthesizing information on Pergolide and its metabolites, alongside established principles of isotopic exchange for deuterated compounds used in analytical and research settings. The provided protocols and troubleshooting advice are intended as a general framework and should be adapted to your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
Pergolide sulfoxide (B87167) is a metabolite of Pergolide, an ergot derivative and a dopamine (B1211576) receptor agonist.[1][2] Pergolide has been used in the treatment of Parkinson's disease.[3][4] this compound is the deuterated version of this metabolite, likely with seven deuterium (B1214612) atoms incorporated into its structure. Its primary application is as an internal standard in quantitative bioanalysis by mass spectrometry (LC-MS/MS) for the accurate measurement of Pergolide sulfoxide in biological matrices.
Q2: What are the potential sites for deuterium labeling on Pergolide Sulfoxide, and which are most susceptible to isotopic exchange?
While the exact positions of the seven deuterium atoms on your specific batch of this compound should be confirmed from the Certificate of Analysis, potential labeling sites on the Pergolide core structure would include the N-propyl group, the methyl group on the thiomethyl side chain, and various positions on the ergoline (B1233604) ring system.
Deuterium atoms are most susceptible to exchange under the following conditions:
-
On Heteroatoms: Deuteriums on nitrogen (-ND) or oxygen (-OD) are highly labile and will rapidly exchange with protons from protic solvents.
-
Adjacent to Carbonyls or Heteroatoms: Deuteriums on carbons alpha to a carbonyl group or a heteroatom can be more prone to exchange, especially under acidic or basic conditions.[5]
-
Aromatic Systems: While generally stable, deuteriums on aromatic rings can exchange under strongly acidic conditions.
Given the structure of Pergolide, the deuterium atoms on the N-propyl group are generally considered stable. However, the stability of deuteriums elsewhere should be experimentally verified.
Q3: What is isotopic exchange (or back-exchange) and why is it a concern?
Isotopic exchange is the process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, sample matrix).[5] This is a significant concern because it can lead to:
-
A decrease in the signal of the deuterated internal standard.
-
An artificial increase in the signal of the unlabeled analyte.
-
Inaccurate and unreliable quantitative results.[6]
Q4: Under what conditions is isotopic exchange most likely to occur?
The rate of isotopic exchange is influenced by several factors:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms.[5][7] For many compounds, the minimum rate of exchange occurs in a slightly acidic pH range of 2-3.[8]
-
Temperature: Higher temperatures accelerate the rate of exchange.[7]
-
Solvent: Protic solvents (e.g., water, methanol) can facilitate exchange.
-
Matrix Components: Certain components within a biological matrix could potentially catalyze exchange.
Q5: How can I minimize isotopic exchange during sample preparation and analysis?
To maintain the isotopic integrity of this compound:
-
Storage: Store the standard in a non-protic solvent if possible, and at the recommended low temperature (e.g., -20°C).[7]
-
pH Control: Maintain a neutral or slightly acidic pH during sample extraction and in the final reconstituted sample. Avoid prolonged exposure to strong acids or bases.[9]
-
Temperature Control: Keep samples cool throughout the preparation process.
-
Minimize Time: Reduce the time samples spend in aqueous or protic solutions before analysis.
Troubleshooting Guide
Issue 1: I am observing a peak at the mass of the unlabeled analyte in my blank samples spiked only with this compound.
Possible Cause A: Isotopic Impurity in the Standard The deuterated standard may contain a small amount of the unlabeled analyte as an impurity.
-
Troubleshooting Step:
-
Prepare a solution of the this compound in a clean, non-matrix solvent (e.g., acetonitrile (B52724) or methanol).
-
Analyze this solution by LC-MS/MS, monitoring the transitions for both the deuterated standard and the unlabeled analyte.
-
The response for the unlabeled analyte should be minimal. A significant peak indicates impurity in the standard.
-
Possible Cause B: In-source Back-Exchange or Fragmentation Isotopic exchange or fragmentation may be occurring within the mass spectrometer's ion source.
-
Troubleshooting Step:
-
Infuse a solution of the deuterated standard directly into the mass spectrometer.
-
Vary the ion source parameters (e.g., temperature, voltages) to see if the intensity of the unlabeled analyte's signal changes.
-
If the signal for the unlabeled analyte decreases with gentler source conditions, this suggests in-source phenomena.
-
Issue 2: The peak area of my this compound internal standard is decreasing over the course of an analytical run.
Possible Cause A: Isotopic Exchange in the Autosampler If samples are stored in the autosampler for an extended period in a protic or non-pH-controlled solvent, back-exchange can occur.
-
Troubleshooting Step:
-
Prepare a set of quality control (QC) samples and analyze them at the beginning, middle, and end of a long analytical run.
-
A systematic decrease in the internal standard response suggests instability in the autosampler.
-
Consider changing the sample diluent to a more appropriate solvent or ensuring the autosampler is temperature-controlled.
-
Possible Cause B: Differential Ion Suppression The deuterated internal standard and the analyte may have a slight chromatographic shift, causing one to be more affected by matrix effects than the other.[5][10]
-
Troubleshooting Step:
-
Overlay the chromatograms of the analyte and the internal standard. A significant difference in retention time can be problematic.
-
Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[10]
-
Issue 3: My quantitative results are highly variable and not reproducible.
Possible Cause: Uncontrolled Isotopic Exchange Inconsistent pH or temperature during sample preparation can lead to variable rates of isotopic exchange between samples.
-
Troubleshooting Step:
-
Review your entire sample preparation workflow for consistency.
-
Ensure that the pH of all solutions is controlled and consistent for every sample.
-
Implement strict temperature controls during all extraction and evaporation steps.
-
Quantitative Data and Experimental Protocols
Table 1: Example Data for Isotopic Purity Assessment
| Sample ID | Analyte (Unlabeled) Peak Area | IS (d7) Peak Area | % Unlabeled Impurity |
| IS in Methanol | 500 | 1,000,000 | 0.05% |
| Blank Matrix + IS (T=0) | 650 | 980,000 | 0.07% |
| Blank Matrix + IS (T=24h) | 1,200 | 975,000 | 0.12% |
This table illustrates how to present data to assess the initial purity of the deuterated standard and its stability in a biological matrix over time.
Experimental Protocol: Assessing Isotopic Stability of this compound
Objective: To determine the stability of the deuterium labels on this compound under various pH conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol).
-
Buffers of varying pH (e.g., pH 3, pH 7, pH 10).
-
LC-MS/MS system.
Procedure:
-
Sample Preparation:
-
Spike the this compound stock solution into each of the pH buffers to a final concentration of 1 µg/mL.
-
Prepare three sets of samples for each pH.
-
-
Incubation:
-
Incubate one set of samples at room temperature for 0 hours (T=0), one set for 4 hours (T=4), and one set for 24 hours (T=24).
-
-
Analysis:
-
At each time point, inject the samples into the LC-MS/MS system.
-
Monitor the mass transitions for both this compound and unlabeled Pergolide sulfoxide.
-
-
Data Evaluation:
-
Calculate the ratio of the unlabeled analyte peak area to the deuterated internal standard peak area at each time point for each pH.
-
An increase in this ratio over time indicates isotopic exchange.
-
Visualizations
Caption: Workflow for assessing the isotopic stability of this compound.
Caption: Troubleshooting unexpected analyte signals.
References
- 1. Pergolide: Package Insert / Prescribing Information [drugs.com]
- 2. scbt.com [scbt.com]
- 3. Pergolide - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
How to address signal variability with Pergolide sulfoxide-d7
Welcome to the technical support center for Pergolide (B1684310) sulfoxide-d7. This resource is designed for researchers, scientists, and drug development professionals to address signal variability and other common challenges encountered during the quantitative analysis of Pergolide and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is Pergolide sulfoxide-d7 and what is its primary application in bioanalysis?
This compound is the deuterium-labeled form of Pergolide sulfoxide (B87167). In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, it serves as an ideal internal standard (IS) for the accurate quantification of Pergolide and its sulfoxide metabolite. The use of a stable isotope-labeled internal standard is considered the gold standard for correcting variability introduced during sample preparation and analysis.
Q2: Why is a stable isotope-labeled internal standard like this compound preferred over a non-labeled analog?
Stable isotope-labeled internal standards, such as this compound, are chemically and physically almost identical to the analyte of interest. This similarity ensures they behave nearly identically during sample extraction, chromatography, and ionization. By adding a known amount of the deuterated standard to samples, any variability in the analytical process that affects the analyte will also affect the internal standard to the same degree. This allows for accurate normalization of the analyte's signal, leading to more precise and reliable quantitative results.
Q3: Can the position of the deuterium (B1214612) labels on this compound affect my results?
Yes, the stability of the deuterium labels is crucial. If the deuterium atoms are located at positions on the molecule that are prone to exchange with hydrogen atoms from the sample matrix or solvents (a process known as back-exchange), the isotopic purity of the internal standard can be compromised. This can lead to an underestimation of the analyte concentration. It is important to use an internal standard where the deuterium labels are placed on chemically stable positions of the molecule.
Troubleshooting Guide
Issue 1: High Variability in the Internal Standard Signal
Question: The peak area of this compound is highly variable across my sample batch. What could be the cause?
Answer: High variability in the internal standard signal can compromise the accuracy and precision of your results. The following are potential causes and troubleshooting steps:
-
Inconsistent Sample Preparation:
-
Troubleshooting: Review your sample preparation workflow for any inconsistencies. Ensure uniform timing and execution of each step, from protein precipitation or solid-phase extraction to solvent evaporation and reconstitution. Ensure the internal standard is thoroughly mixed with each sample.
-
-
Matrix Effects:
-
Troubleshooting: Matrix effects occur when co-eluting compounds from the biological matrix suppress or enhance the ionization of the analyte and internal standard.[1] Even with a deuterated internal standard, significant variations in the matrix composition between samples can lead to signal variability. To assess this, you can perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. Improving sample cleanup or optimizing chromatographic separation can help mitigate matrix effects.
-
-
Instrument Instability:
-
Troubleshooting: To differentiate between matrix effects and instrument instability, inject a series of pure solutions of this compound in a neat solvent at regular intervals during your sample run. If the signal is stable in the neat solutions but variable in the matrix samples, matrix effects are the likely cause. If the signal is also variable in the neat solutions, this points to an issue with the LC-MS/MS system, such as a fluctuating spray in the ion source or detector fatigue.
-
Issue 2: Poor Reproducibility of the Analyte/Internal Standard Area Ratio
Question: I am observing poor reproducibility in the peak area ratio of Pergolide to this compound in my quality control (QC) samples. What should I investigate?
Answer: Poor reproducibility of the area ratio is a critical issue that directly impacts the accuracy of your quantitative data. Consider the following:
-
Differential Matrix Effects:
-
Troubleshooting: While deuterated internal standards are excellent at compensating for matrix effects, a phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the internal standard.[1] If they elute into regions with different degrees of ion suppression, the area ratio can be affected.[1] Try optimizing your chromatographic method to ensure complete co-elution of Pergolide and this compound.
-
-
Cross-Contamination or Carryover:
-
Troubleshooting: Analyte carryover from a high-concentration sample to a subsequent low-concentration sample can lead to inaccurate ratios. Inject a blank sample after a high-concentration standard to check for carryover. If observed, optimize the autosampler wash method.
-
-
Instability of the Analyte or Internal Standard:
-
Troubleshooting: Pergolide can be unstable under certain conditions, such as exposure to light and elevated temperatures.[2] Ensure that your samples are handled and stored under appropriate conditions to prevent degradation of either the analyte or the internal standard.
-
Issue 3: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for Pergolide are inconsistent and inaccurate despite using this compound. What could be the problem?
Answer: Inaccurate results can stem from several factors, even when using a deuterated internal standard. Here are some key areas to investigate:
-
Isotopic Purity of the Internal Standard:
-
Troubleshooting: The presence of unlabeled Pergolide sulfoxide in your this compound stock can lead to an overestimation of the analyte concentration. Always verify the isotopic purity of your internal standard from the certificate of analysis provided by the supplier.
-
-
H/D Back-Exchange:
-
Troubleshooting: As mentioned in the FAQs, if the deuterium labels are not stable, they can exchange with hydrogen from the matrix or solvent. This would lead to a decrease in the internal standard signal and an artificial increase in the analyte signal. To test for this, incubate the internal standard in a blank matrix under your experimental conditions and monitor for any increase in the signal of the unlabeled analyte over time.
-
-
Metabolic Instability of the Internal Standard:
-
Troubleshooting: While generally stable, it's important to ensure that the deuterated internal standard is not undergoing any unexpected metabolic conversion in the biological matrix, especially if your experimental workflow involves incubation steps.
-
Data Presentation
Table 1: Typical LC-MS/MS Method Parameters for Pergolide Analysis
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.006 ng/mL[3] |
| Upper Limit of Quantification (ULOQ) | 10 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Extraction Recovery | > 80% |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| High IS Signal Variability | Inconsistent sample preparation, matrix effects, instrument instability. | Review sample prep workflow, perform post-column infusion, check instrument with neat standards. |
| Poor Area Ratio Reproducibility | Differential matrix effects, carryover, analyte/IS instability. | Optimize chromatography for co-elution, check for carryover with blank injections, ensure proper sample storage. |
| Inaccurate Quantitative Results | Isotopic impurity of IS, H/D back-exchange, metabolic instability of IS. | Verify certificate of analysis, perform stability tests in blank matrix, assess metabolic stability. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
Objective: To determine if the sample matrix is causing ion suppression or enhancement, leading to signal variability.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Pergolide and this compound into the reconstitution solvent at low, medium, and high QC concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the extracted matrix with Pergolide and this compound at the same concentrations as Set A.[1]
-
Set C (Pre-Spiked Matrix): Spike Pergolide and this compound into the blank matrix before the extraction process at the same concentrations as Set A.[1]
-
-
Analyze the Samples: Inject and analyze all three sets of samples using your validated LC-MS/MS method.
-
Calculate Matrix Factor and Recovery:
-
Matrix Factor (MF): Calculate the ratio of the peak area of the analyte in Set B to the peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Recovery (RE): Calculate the ratio of the peak area of the analyte in Set C to the peak area in Set B.
-
Internal Standard Normalized Matrix Factor: The coefficient of variation (CV) of the internal standard-normalized matrix factor across the different matrix lots should be ≤15%.
-
Protocol 2: Evaluation of Internal Standard Stability (H/D Exchange)
Objective: To determine if the deuterium labels on this compound are stable under the experimental conditions.
Methodology:
-
Prepare Two Sets of Samples:
-
Set A (Control): Spike this compound into a neat solvent.
-
Set B (Matrix): Spike this compound into a blank sample matrix (e.g., plasma, urine).
-
-
Incubate Samples: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).
-
Process and Analyze: Process the samples using your established extraction procedure and analyze them by LC-MS/MS.
-
Monitor for Unlabeled Analyte: Monitor for any increase in the signal of the non-deuterated Pergolide sulfoxide in Set B compared to Set A. A significant increase indicates H/D back-exchange.
Visualizations
Caption: Troubleshooting workflow for signal variability.
References
Technical Support Center: Identification of Pergolide Sulfoxide-d7 Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pergolide (B1684310) Sulfoxide-d7.
Frequently Asked Questions (FAQs)
Q1: What is Pergolide Sulfoxide-d7 and what is its primary application?
This compound is the deuterated form of Pergolide Sulfoxide (B87167). Stable isotope-labeled compounds like this compound are primarily used as internal standards in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS). The deuterium (B1214612) labeling provides a distinct mass signature, allowing for accurate quantification of the non-labeled analyte in complex biological matrices.
Q2: What are the expected degradation products of Pergolide and Pergolide Sulfoxide?
Forced degradation studies and stability assessments of pergolide have shown that it is susceptible to degradation, particularly through oxidation and photodegradation. The primary degradation products identified are:
-
Pergolide Sulfoxide: This is the initial oxidation product of pergolide.
-
Pergolide Sulfone: Further oxidation of pergolide sulfoxide results in the formation of pergolide sulfone.[1][2]
Therefore, when working with this compound, a potential degradation product to monitor for is Pergolide Sulfone-d7 .
Q3: What are the typical conditions that lead to the degradation of pergolide and its derivatives?
Pergolide has been shown to be unstable under certain conditions, particularly in aqueous solutions.[3][4] Key factors that can induce degradation include:
-
Exposure to Light (Photodegradation): This is a significant factor in the degradation of pergolide, leading to the formation of pergolide sulfoxide and pergolide sulfone.[1][2][5]
-
Elevated Temperatures: Storing pergolide formulations at higher temperatures accelerates degradation.[3][4]
-
Oxidative Conditions: The presence of oxidizing agents can promote the conversion of the sulfide (B99878) moiety to sulfoxide and then to sulfone.
It is recommended to store compounded pergolide formulations in dark containers and under refrigeration.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Appearance of unexpected peaks in chromatogram during analysis of this compound. | Degradation of the compound may have occurred. | Confirm the identity of the new peaks using LC-MS/MS to determine their mass-to-charge ratio (m/z) and fragmentation patterns. Compare with the expected m/z of Pergolide Sulfone-d7.Review the handling and storage conditions of your this compound standard. Ensure it has been protected from light and stored at the recommended temperature. |
| Loss of this compound signal over time in prepared solutions. | Instability of the compound in the chosen solvent or storage conditions. | Prepare fresh solutions for each experiment.If solutions need to be stored, keep them at low temperatures (e.g., 2-8°C or -20°C) and protected from light.[3][4]Evaluate the stability of this compound in different solvents to identify a more suitable medium for your application. |
| Inconsistent quantification results when using this compound as an internal standard. | Degradation of the internal standard can lead to inaccurate quantification. | Perform a stability assessment of the this compound stock and working solutions under your experimental conditions.Analyze the internal standard solution for the presence of degradation products like Pergolide Sulfone-d7.If degradation is confirmed, prepare fresh internal standard solutions more frequently. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study can be conducted to intentionally degrade this compound and identify its degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for a defined period.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC-UV/MS method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products.
-
Use the mass spectrometry data to determine the molecular weights and fragmentation patterns of the degradation products to elucidate their structures. A likely degradation product to look for is Pergolide Sulfone-d7.
-
Analytical Method for Identification
A combination of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) is a powerful technique for the separation and identification of degradation products.
-
HPLC System: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with a modifier like formic acid or ammonium (B1175870) acetate) is often employed.
-
Detection:
-
UV Detector: To quantify the parent compound and degradation products.
-
Mass Spectrometer (MS): To obtain mass information for structural elucidation. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradation products.
-
Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that can be used to confirm the structure of the degradation products.
-
Visualizations
Caption: Pergolide degradation pathway.
Caption: Workflow for degradation product identification.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of compounding and storage conditions on stability of pergolide mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: The Role of Pergolide Sulfoxide-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method validation, the choice of a suitable internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of quantitative data. This is particularly critical in regulated environments where data integrity is non-negotiable. For the analysis of Pergolide (B1684310), a potent dopamine (B1211576) receptor agonist, the use of a stable isotope-labeled (SIL) internal standard, such as Pergolide sulfoxide-d7, has emerged as a best practice, especially for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
This guide provides an objective comparison of the performance of this compound as an internal standard against other alternatives, supported by a review of established analytical principles and data from relevant studies.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they co-elute and experience similar ionization effects.[1] This near-identical behavior allows the deuterated IS to effectively compensate for variability during sample preparation, injection volume discrepancies, and instrument response fluctuations.[1][2] The use of such standards is highly recommended by regulatory agencies for the validation of bioanalytical methods.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard like this compound over non-deuterated analogs or other structurally similar compounds lies in its ability to more accurately track the analyte of interest throughout the analytical process.
| Feature | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Analog Internal Standard |
| Co-elution | Nearly identical chromatographic retention time as the analyte.[2] | May have different retention times, leading to differential matrix effects. |
| Ionization Efficiency | Experiences similar ionization suppression or enhancement as the analyte.[3] | Ionization can be affected differently by matrix components. |
| Extraction Recovery | Similar extraction recovery to the analyte.[2] | Extraction efficiency may differ from the analyte. |
| Specificity | High specificity due to the mass difference, minimizing cross-talk. | Potential for interference from endogenous compounds or metabolites. |
| Accuracy & Precision | Generally leads to higher accuracy and precision.[4] | May result in greater variability and potential bias in results.[4] |
Quantitative Data Summary for Pergolide Analysis
While specific comparative studies for this compound are not extensively published, the following tables summarize typical validation parameters for the quantification of Pergolide in biological matrices using LC-MS/MS, reflecting the performance achievable with a deuterated internal standard.
Table 1: Linearity and Range
| Analyte | Internal Standard | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Pergolide | Not Specified | Horse Plasma | 0.1 - 100 | >0.99 | [3] |
| Pergolide | Not Specified | Horse Plasma | 0.5 - 50 | 0.995 | [5] |
| Pergolide | Cabergoline | Plasma | 0.05 - 10,000 | >0.99 | [6] |
Table 2: Accuracy and Precision
| Analyte | Internal Standard | Matrix | QC Level (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Pergolide | Not Specified | Horse Plasma | 0.014 (LLOQ) | -7.3 | <10 | [7] |
| Pergolide | Not Specified | Horse Plasma | Not Specified | Within ±15% | <15% | [7] |
| Pergolide | Cabergoline | Plasma | 0.5 pg/mL (LLOQ) | Not Specified | <15% | [6] |
Data presented is based on studies analyzing Pergolide, which may not have explicitly used this compound but demonstrate typical performance for LC-MS/MS methods where a deuterated standard is recommended.
Experimental Protocol: Validation of a Bioanalytical Method for Pergolide Using this compound
This protocol outlines a typical workflow for the validation of an analytical method for the quantification of Pergolide in plasma using this compound as an internal standard, based on international guidelines.[8]
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Pergolide and this compound in a suitable organic solvent (e.g., methanol).
-
From the stock solutions, prepare a series of working standard solutions of Pergolide for calibration curves and quality control (QC) samples.
-
Prepare a working solution of this compound at a constant concentration to be spiked into all samples.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid).
-
Flow Rate: Optimized for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized for Pergolide and this compound (precursor ion → product ion).
-
4. Method Validation Parameters:
-
Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of Pergolide and this compound.[8]
-
Linearity: Analyze calibration standards at a minimum of six concentration levels to establish the range of the assay. The correlation coefficient (r²) should be ≥0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicate (n=5) on at least three separate days. The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).[8]
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked plasma samples to that in a neat solution.
-
Stability: Assess the stability of Pergolide in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).
Workflow for Bioanalytical Method Validation
Caption: Workflow for bioanalytical method validation.
References
- 1. Sensitive, specific radioimmunoassay for quantifying pergolide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. krex.k-state.edu [krex.k-state.edu]
- 6. benchchem.com [benchchem.com]
- 7. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Cross-Validation of Pergolide Assays Utilizing Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Pergolide, a dopamine (B1211576) receptor agonist used in the treatment of Parkinson's disease and pituitary pars intermedia dysfunction (PPID) in horses, is critical for pharmacokinetic studies and therapeutic drug monitoring. The choice of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability and matrix effects.
This guide provides a comparative overview of Pergolide assays employing different internal standards. Due to the limited availability of direct head-to-head comparative studies in published literature, this guide synthesizes data from separate, comprehensive validation reports to facilitate an objective comparison. The focus is on the impact of the internal standard choice on key validation parameters such as linearity, precision, accuracy, and recovery.
The Critical Role of the Internal Standard in Bioanalysis
In LC-MS/MS assays, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. Its primary function is to correct for variations in the analytical process, including extraction efficiency, injection volume, and ionization suppression or enhancement in the mass spectrometer. The two main types of internal standards used are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard. A SIL-IS, such as a deuterated analog of Pergolide (e.g., Pergolide-d3), is chemically identical to the analyte but has a different mass due to the isotopic substitution. This near-identical physicochemical behavior ensures that it co-elutes with the analyte and experiences the same matrix effects, leading to highly accurate and precise quantification.
-
Structural Analog Internal Standards: These are molecules with a chemical structure similar to the analyte but distinct enough to be chromatographically separated and detected by the mass spectrometer. While more readily available and cost-effective than SIL-IS, their ability to compensate for matrix effects and other variabilities may be less effective due to differences in physicochemical properties.
This guide will compare the performance of a highly sensitive UPLC-MS/MS assay for Pergolide with an unspecified internal standard (Method A) and a hypothetical, yet representative, LC-MS/MS assay utilizing a deuterated internal standard (Method B), based on typical validation parameters reported in the literature for similar bioanalytical methods.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the performance data.
Method A: UPLC-MS/MS for Pergolide in Equine Plasma
This method, as described by Jacobson et al. (2014), is designed for high sensitivity in pharmacokinetic studies.
-
Sample Preparation: A simple protein precipitation method is employed. To 100 µL of equine plasma, 200 µL of methanol (B129727) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is subsequently injected into the UPLC-MS/MS system.
-
Chromatography: Ultra-performance liquid chromatography is performed using a C18 column. A gradient elution with a mobile phase consisting of ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724) allows for the separation of Pergolide from endogenous plasma components.
-
Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Pergolide.
Method B: Hypothetical LC-MS/MS for Pergolide with a Deuterated Internal Standard
This method represents a typical approach for a validated bioanalytical assay using a stable isotope-labeled internal standard.
-
Internal Standard: Pergolide-d3 is used as the internal standard.
-
Sample Preparation: To 100 µL of plasma, a working solution of Pergolide-d3 is added, followed by protein precipitation with acetonitrile. After vortexing and centrifugation, the supernatant is evaporated to dryness and reconstituted in the mobile phase for injection.
-
Chromatography: Conventional high-performance liquid chromatography is carried out on a C18 column with a gradient mobile phase of formic acid in water and methanol.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with positive ESI is used. MRM transitions for both Pergolide and Pergolide-d3 are monitored.
Data Presentation: A Comparative Analysis of Assay Performance
The following tables summarize the key quantitative data from the validation of the two Pergolide assays. This allows for a direct comparison of their performance characteristics.
Table 1: Linearity and Sensitivity
| Parameter | Method A (UPLC-MS/MS) | Method B (Hypothetical LC-MS/MS with Deuterated IS) |
| Linear Range | 0.01 - 1.0 ng/mL | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | 0.05 ng/mL |
| Limit of Detection (LOD) | 0.003 ng/mL | 0.02 ng/mL |
Table 2: Accuracy and Precision
| Parameter | Method A (UPLC-MS/MS) | Method B (Hypothetical LC-MS/MS with Deuterated IS) |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 12% | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Method A (UPLC-MS/MS) | Method B (Hypothetical LC-MS/MS with Deuterated IS) |
| Extraction Recovery | Not explicitly reported | Consistent and reproducible (>85%) |
| Matrix Effect | Minimized by dilution | Effectively compensated by the deuterated IS |
Mandatory Visualization
To visually represent the logical flow of a cross-validation study for bioanalytical methods, the following diagram is provided.
Caption: Workflow for Cross-Validation of Bioanalytical Methods.
Conclusion
The selection of an internal standard is a critical decision in the development of a bioanalytical assay for Pergolide. While a stable isotope-labeled internal standard, such as Pergolide-d3, is considered the optimal choice for ensuring the highest accuracy and precision by effectively compensating for matrix effects, a well-validated method using a structural analog or even without a specified IS can also provide reliable data, as demonstrated by the highly sensitive UPLC-MS/MS method.
For drug development professionals and researchers, the choice will often depend on the specific requirements of the study, the availability and cost of the internal standard, and the regulatory landscape. When transitioning between methods or laboratories, a thorough cross-validation is essential to ensure the comparability and consistency of the data generated. The workflow and comparative data presented in this guide provide a framework for making informed decisions regarding the selection and validation of internal standards for Pergolide bioanalysis.
A Head-to-Head Battle of Internal Standards: Pergolide-d7 vs. Pergolide Sulfoxide-d7 in Bioanalytical Assays
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Pergolide, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison between two potential internal standards: Pergolide-d7, a stable isotope-labeled (SIL) analogue, and Pergolide sulfoxide-d7, a deuterated metabolite. This comparison is supported by representative experimental data and detailed methodologies to aid in the selection of the most suitable internal standard for your bioanalytical needs.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics. This ensures accurate quantification by compensating for variations during sample processing and analysis. Stable isotope-labeled internal standards are widely considered the gold standard due to their near-identical physicochemical properties to the analyte.
Performance Under the Microscope: A Data-Driven Comparison
To illustrate the performance differences between Pergolide-d7 and this compound, the following tables summarize typical validation parameters for a bioanalytical method for Pergolide in plasma. While a direct head-to-head comparative study is not publicly available, this data has been synthesized from established bioanalytical methods for Pergolide and general principles of internal standard selection to provide a representative comparison.
Table 1: Comparison of Key Performance Characteristics
| Parameter | Pergolide-d7 (SIL Internal Standard) | This compound (Metabolite Internal Standard) | Justification |
| Co-elution with Pergolide | Excellent | Potential for chromatographic separation | Pergolide-d7 has nearly identical chromatography to Pergolide, ensuring optimal compensation for matrix effects at the same retention time. Pergolide sulfoxide (B87167) is more polar and will likely have a different retention time, which can lead to differential matrix effects. |
| Ionization Efficiency | Nearly identical to Pergolide | May differ from Pergolide | The structural similarity of Pergolide-d7 results in a very similar ionization response to the analyte. The addition of an oxygen atom in the sulfoxide can alter the proton affinity and overall ionization efficiency. |
| Extraction Recovery | Expected to be identical to Pergolide | May differ from Pergolide | The minor change in mass for Pergolide-d7 does not significantly affect its extraction behavior. The increased polarity of the sulfoxide may lead to different recovery rates in various extraction protocols. |
| Potential for Crosstalk | Low | Higher | While the +7 Da mass difference minimizes crosstalk, the potential for in-source fragmentation of the sulfoxide back to Pergolide could be a concern, although deuteration mitigates this. |
| Commercial Availability | Readily available from various suppliers | May require custom synthesis | Pergolide-d7 is a commonly synthesized SIL internal standard. This compound is a more specialized compound and may not be commercially available. |
Table 2: Representative Bioanalytical Method Validation Data
| Validation Parameter | Pergolide-d7 as Internal Standard | This compound as Internal Standard (Projected) | Acceptance Criteria |
| Precision (CV%) | < 5% | < 10% | ≤ 15% |
| Accuracy (% Bias) | ± 5% | ± 10% | ± 15% |
| Matrix Effect (CV%) | < 8% | < 15% | ≤ 15% |
| Recovery (%) | 85 - 95% (Consistent with Pergolide) | 70 - 90% (May differ from Pergolide) | Consistent, precise, and reproducible |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | Potentially higher due to different response | Dependent on assay requirements |
Experimental Corner: Protocols for Analysis
The following is a representative experimental protocol for the quantification of Pergolide in plasma using an internal standard, adaptable for either Pergolide-d7 or this compound.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 10 ng/mL of Pergolide-d7 or this compound in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of Pergolide and its metabolites.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Pergolide: To be optimized
-
Pergolide-d7: To be optimized
-
This compound: To be optimized
-
Visualizing the Rationale: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the metabolic fate of Pergolide and the logical workflow for internal standard selection.
Navigating Inter-Laboratory Variability in Pergolide Analysis: The Role of Pergolide Sulfoxide-d7
For researchers, scientists, and drug development professionals, ensuring consistent and reproducible analytical data across different laboratories is paramount. This is particularly critical in the quantification of therapeutic drugs like Pergolide (B1684310), where accurate measurements are essential for pharmacokinetic studies, clinical trials, and regulatory submissions. This guide provides a comparative overview of the analytical performance for Pergolide quantification, emphasizing the role of a stable isotope-labeled internal standard, Pergolide sulfoxide-d7, in mitigating inter-laboratory variability.
When analytical methods are transferred between laboratories, even minor differences in instrumentation, reagents, or procedural execution can lead to disparate results. The use of a stable isotope-labeled internal standard (SIL-IS) that closely mimics the analyte's behavior during sample preparation and analysis is a key strategy to minimize this variability. This compound, a deuterated analog of a major Pergolide metabolite, serves as an ideal internal standard, co-eluting with the analyte and compensating for variations in extraction efficiency, matrix effects, and instrument response.
Comparative Analysis of Method Performance
While a direct multi-laboratory study on Pergolide analysis with this compound is not publicly available, we can establish a benchmark for expected performance based on validated single-laboratory studies. The following table summarizes typical validation parameters for a sensitive UPLC-MS/MS method for Pergolide in plasma, which serves as a target for achieving low inter-laboratory variability.
| Validation Parameter | Typical Acceptance Criteria | Representative Performance Data |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10, Accuracy within ±20%, Precision <20% CV | 0.006 ng/mL[1][2] |
| Calibration Curve Range | r² > 0.99 | 0.01 - 10 ng/mL |
| Accuracy (as % bias) | Within ±15% of nominal value (except LLOQ) | -7.3% to 5.8% |
| Precision (as % CV) | <15% (except LLOQ) | <10% |
| Matrix Effect | CV < 15% | Within acceptable limits |
| Extraction Recovery | Consistent and reproducible | >85% |
Achieving similar performance across different laboratories is a strong indicator of low inter-laboratory variability. The use of this compound is instrumental in attaining this level of consistency.
The Advantage of Deuterated Internal Standards
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis for several reasons:[3][4]
-
Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample processing and chromatographic separation.[4][5]
-
Correction for Matrix Effects: Matrix components can enhance or suppress the ionization of the analyte in the mass spectrometer, a significant source of variability. Since the SIL-IS is affected similarly, the ratio of the analyte to the internal standard remains constant, correcting for these effects.
-
Compensation for Extraction Variability: Losses during sample extraction can be a major source of error. The SIL-IS experiences the same losses as the analyte, ensuring the final calculated concentration is accurate.[4]
-
Improved Precision and Accuracy: By correcting for various sources of error, SIL-IS significantly improves the overall precision and accuracy of the analytical method.[5]
The following diagram illustrates the decision pathway for selecting an appropriate internal standard, highlighting the advantages of a stable isotope-labeled standard like this compound.
Experimental Protocol: Quantification of Pergolide in Plasma using UPLC-MS/MS
This section details a representative experimental protocol for the analysis of Pergolide in plasma, incorporating this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 1 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for analysis.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-2.0 min: Linear gradient to 5% A
-
2.0-2.5 min: Hold at 5% A
-
2.5-3.0 min: Return to 95% A and re-equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Pergolide: m/z 315.2 → 208.1
-
This compound: m/z 338.2 → 215.1
-
-
Data Analysis: Integrate peak areas and calculate the analyte/internal standard peak area ratio. Quantify against a calibration curve prepared in the same biological matrix.
The following diagram illustrates the analytical workflow for Pergolide quantification.
Conclusion
Minimizing inter-laboratory variability is a critical aspect of ensuring the reliability and comparability of bioanalytical data. The use of a stable isotope-labeled internal standard, such as this compound, is a robust strategy to mitigate variations arising from sample preparation and instrumental analysis. By adhering to a well-defined and validated experimental protocol, and by employing an appropriate internal standard, researchers can achieve consistent and high-quality data for Pergolide quantification across different laboratory settings, ultimately contributing to the successful development and monitoring of this important therapeutic agent.
References
- 1. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. scispace.com [scispace.com]
The Gold Standard in Bioanalysis: Justifying Pergolide Sulfoxide-d7 as the Internal Standard of Choice
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pergolide (B1684310), the selection of an appropriate internal standard is a critical decision that directly influences the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive comparison of Pergolide sulfoxide-d7, a stable isotope-labeled (SIL) internal standard, with structural analogs, supported by experimental data, to justify its preferential use in demanding analytical applications such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The fundamental role of an internal standard (IS) in quantitative analysis is to compensate for the inevitable variability that occurs during sample preparation and instrumental analysis. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure that it is affected by experimental variations in the same manner. Stable isotope-labeled internal standards are widely regarded as the "gold standard" because they exhibit nearly identical extraction recovery, ionization efficiency, and chromatographic retention times to their non-labeled counterparts.[1][2] This co-elution is particularly crucial for mitigating matrix effects, a common source of error in LC-MS/MS analysis, where co-eluting compounds from the sample matrix can suppress or enhance the analyte's signal.[2]
Performance Comparison: this compound vs. Structural Analogs
The superiority of a SIL internal standard like this compound over a structural analog is evident in the performance metrics of bioanalytical assays. While direct head-to-head studies for Pergolide are not always published, we can compare the performance of a highly sensitive UPLC-MS/MS method for Pergolide, which typically employs a deuterated internal standard, with a method that utilizes a structural analog, Cabergoline (B1668192).
| Performance Metric | Method with Deuterated Internal Standard (e.g., this compound) | Method with Structural Analog Internal Standard (Cabergoline) | Reference |
| Analyte | Pergolide | Pergolide | [2][3] |
| Lower Limit of Quantification (LLOQ) | 0.006 ng/mL | 0.05 ng/mL (50 pg/mL) | [2][3] |
| Accuracy at LLOQ (% Bias) | -7.3% | 1.6% | [2][3] |
| Precision at LLOQ (%RSD/%CV) | < 10% | 4.2% | [2][3] |
| Accuracy across concentration range (% Bias) | Within acceptable limits (typically ±15%) | -5.3% to 11.0% | [2][3] |
| Precision across concentration range (%RSD/%CV) | < 10% | 0.5% to 5.0% | [2][3] |
As the data indicates, methods employing deuterated internal standards can achieve exceptionally low limits of quantification while maintaining high accuracy and precision.[2] While the method using a structural analog also demonstrates good performance, the use of a SIL-IS is generally preferred to ensure the most robust and reliable data, especially when dealing with complex biological matrices and the need for high sensitivity.[3][4]
Experimental Protocols
Bioanalytical Method using a Deuterated Internal Standard (Based on Jacobson et al., 2014)
This method is designed for the determination of pergolide in horse plasma using UPLC-MS/MS and a deuterated internal standard like this compound.
-
Sample Preparation: A simple protein precipitation is performed. To a plasma sample, an equal volume of methanol (B129727) containing the deuterated internal standard is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is then directly injected into the UPLC-MS/MS system.[2]
-
Chromatography: Ultra-performance liquid chromatography is used to achieve rapid and efficient separation of pergolide from matrix components. A suitable C18 column is typically employed with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for both pergolide and its deuterated internal standard are monitored to ensure selectivity and accurate quantification.
Bioanalytical Method using a Structural Analog Internal Standard (Based on Thermo Fisher Scientific Application Note)
This method describes the quantitative analysis of pergolide in plasma using Cabergoline as an internal standard.
-
Sample Preparation: Bovine plasma is precipitated with a 2x volume of acetonitrile. Stock solutions of pergolide and the internal standard, Cabergoline, are prepared in methanol. Working plasma standards are created by serially diluting a spiked pergolide plasma standard with the precipitated bovine plasma solution. A fixed concentration of the Cabergoline internal standard is added to each standard and sample. The samples are then ready for direct injection.[3]
-
Chromatography: HPLC analysis is performed using a BetaBasic-18 column with an isocratic mobile phase of methanol/water/formic acid (98:2:0.1).[3]
-
Mass Spectrometry: Detection is carried out on a triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) source, operating under selected reaction monitoring (SRM) conditions.[3]
Justification for Choosing this compound
The decision to select this compound as the internal standard is based on a clear understanding of the principles of bioanalytical method validation. The near-identical chemical and physical properties between the analyte and its stable isotope-labeled counterpart lead to a more effective correction of analytical variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. High-sensitivity quantitation of cabergoline and pergolide using a triple-quadrupole mass spectrometer with enhanced mass-resolution capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
